molecular formula C10H11NO3 B046827 Methyl 3-acetyl-4-aminobenzoate CAS No. 111714-47-7

Methyl 3-acetyl-4-aminobenzoate

Cat. No.: B046827
CAS No.: 111714-47-7
M. Wt: 193.2 g/mol
InChI Key: UWOWQJXAUBYDTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 3-acetyl-4-aminobenzoate is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens . The primary targets of this compound are likely to be the same as those of PABA and its derivatives, which have exhibited various biological activities .

Mode of Action

It’s known that paba and its derivatives interact with their targets by inhibiting the synthesis of folic acid, a vital component for bacterial growth . This compound, being a derivative of PABA, might exhibit a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by PABA and its derivatives. These compounds inhibit the synthesis of folic acid, thereby disrupting the growth of bacteria

Result of Action

The result of the action of this compound is likely to be the inhibition of bacterial growth, given its similarity to PABA and its derivatives . Some of these derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties . They have also exhibited notable cytotoxicity for certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-4-aminobenzoate can be synthesized through several methods. One common synthetic route involves the acetylation of methyl 4-aminobenzoate. This process typically involves the reaction of methyl 4-aminobenzoate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates .

Scientific Research Applications

Methyl 3-acetyl-4-aminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 3-acetyl-4-aminobenzoate can be compared with other similar compounds such as:

The presence of both the acetyl and amino groups in this compound makes it unique and valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 3-acetyl-4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOWQJXAUBYDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446037
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111714-47-7
Record name methyl 3-acetyl-4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-iodo-benzoic acid methyl ester (11.30 g, 40.77 mmol) in toluene (300 mL) were added tributyl(1-ethoxyvinyl)tin (16.5 mL, 48.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (9422 mg, 8.154 mmol) under nitrogen atmosphere, and the solution was stirred at 105° C. for 7 hours. After cooling to room temperature, water was added, the mixture was extracted with ethyl acetate-tetrahydrofuran, the organic layer was washed with water, and then, evaporated. The residue was dissolved in 280 mL of tetrahydrofuran, 2N hydrochloric acid (80 mL) was added thereto, followed by stirring for 3 hours at room temperature. The reaction mixture was cooled on an ice bath, an aqueous solution of 2N sodium hydroxide (80 mL) was added, an aqueous solution of saturated sodium bicarbonate was further added, and the solution was extracted with ethyl acetate. An aqueous solution of 10% potassium fluoride was added to the organic layer, and the solution was stirred for 3 hours at room temperature. The organic layer was separated, washed with brine, then evaporated, the residue was purified by silica gel column chromatography (hexane-ethyl acetate), and title compound (6.42 g, 33.2 mmol, 81.4%) was obtained.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9422 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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